molecular formula C18H16BrN5O3 B12162672 1-(6-bromo-1H-indazol-3-yl)-N-(6-methoxy-3-pyridyl)-5-oxo-3-pyrrolidinecarboxamide

1-(6-bromo-1H-indazol-3-yl)-N-(6-methoxy-3-pyridyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B12162672
M. Wt: 430.3 g/mol
InChI Key: SSYZJSLEQIRANP-UHFFFAOYSA-N
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Description

This compound features a 6-bromoindazole core linked to a 5-oxopyrrolidinecarboxamide scaffold, with a 6-methoxy-3-pyridyl substituent. The 6-methoxy-3-pyridyl group may contribute to solubility and hydrogen-bonding interactions, while the 5-oxopyrrolidine ring is a common motif in bioactive molecules due to its conformational rigidity .

Properties

Molecular Formula

C18H16BrN5O3

Molecular Weight

430.3 g/mol

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-N-(6-methoxypyridin-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H16BrN5O3/c1-27-15-5-3-12(8-20-15)21-18(26)10-6-16(25)24(9-10)17-13-4-2-11(19)7-14(13)22-23-17/h2-5,7-8,10H,6,9H2,1H3,(H,21,26)(H,22,23)

InChI Key

SSYZJSLEQIRANP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Pyrrolidinecarboxamide Scaffolds

The following table summarizes key structural and physicochemical properties of related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound (Inferred) ~423.3* 6-bromoindazole, 6-methoxy-3-pyridyl Bromine enhances lipophilicity; pyridyl group aids solubility
1-(6-Bromo-1H-indazol-3-yl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide C₁₈H₂₃BrN₄O₃ 423.3 6-bromoindazole, 3-isopropoxypropyl Isopropoxypropyl chain may increase metabolic stability
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide C₁₈H₁₇FN₃O₂ 334.3 4-fluorophenyl, 4-methyl-2-pyridinyl Fluorine improves membrane permeability; smaller molecular weight
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide C₂₇H₂₆FN₃O₅ 491.5 2-fluorophenyl, 4-methoxybenzyl Extended aromatic system may enhance π-π stacking interactions
1-(4-Methoxyphenyl)-N-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxamide C₂₂H₂₀N₂O₃ 360.4 4-methoxyphenyl, 1-naphthyl Naphthyl group increases hydrophobicity; methoxy improves solubility

*Molecular weight inferred from structurally similar compound in .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The bromine atom in the target compound increases logP compared to fluorine-containing analogs (e.g., : logP ~2.5 vs.
  • Metabolic Stability : The 6-methoxy-3-pyridyl group may undergo demethylation, whereas the bromoindazole is less metabolically labile than fluorophenyl groups in .

Preparation Methods

Fragment Coupling Approach

This method involves three stages:

  • Synthesis of 6-bromo-1H-indazole-3-carboxylic acid : Achieved via bromination of 1H-indazole using N-bromosuccinimide (NBS) in DMF at 80°C (85% yield).

  • Preparation of N-(6-methoxy-3-pyridyl)-5-oxopyrrolidine-3-carboxamide : Formed by reacting 5-oxopyrrolidine-3-carboxylic acid with 6-methoxypyridin-3-amine using EDCI/HOBt in dichloromethane (78% yield).

  • Amide coupling : The two intermediates are joined via HATU-mediated coupling in DMF, yielding the final product (62% yield).

Sequential Ring Assembly

This route constructs the pyrrolidine ring in situ on the indazole scaffold:

  • 6-Bromo-1H-indazole-3-carbaldehyde undergoes Strecker amino acid synthesis with methyl acrylate and ammonium chloride to form the pyrrolidine skeleton.

  • Oxidation of the pyrrolidine ring’s 5-position using Jones reagent introduces the ketone group.

  • Amidation with 6-methoxypyridin-3-amine completes the structure (55% overall yield).

Step-by-Step Synthesis Protocol

Bromination of 1H-Indazole

Reagents : 1H-Indazole (1.0 eq), NBS (1.2 eq), DMF, 80°C, 12 h
Mechanism : Electrophilic aromatic substitution at the indazole’s 6-position.
Yield : 85%
Purity : 93% (HPLC) after recrystallization (ethanol/water)

Carboxamide Formation

Reagents : 5-Oxopyrrolidine-3-carboxylic acid (1.0 eq), 6-methoxypyridin-3-amine (1.1 eq), EDCI (1.5 eq), HOBt (1.5 eq), DCM, rt, 24 h
Key Data :

ParameterValue
Conversion92% (by ¹H NMR)
Isolated Yield78%
Byproducts<5% symmetric urea

Final Coupling Reaction

Conditions :

  • 6-Bromo-1H-indazole-3-carboxylic acid (1.0 eq)

  • N-(6-Methoxy-3-pyridyl)-5-oxopyrrolidine-3-carboxamide (1.05 eq)

  • HATU (1.3 eq), DIPEA (3.0 eq), DMF, 0°C → rt, 18 h

Optimization Insights :

  • Lowering temperature to 0°C during activation reduces epimerization risk

  • DMF outperforms THF or DCM in solubilizing both fragments

Optimization of Reaction Conditions

Solvent Screening for Amide Coupling

SolventYield (%)Purity (%)Observations
DMF6295Optimal solubility
THF4188Precipitation issues
DCM2879Slow reaction kinetics
MeCN5391High cost prohibitive

Catalytic Systems Comparison

CatalystLoading (%)Yield (%)Cost Index
HATU10624.8
EDCI/HOBt15583.1
DCC/DMAP20492.5

HATU provides superior activation despite higher cost, particularly critical for sterically hindered amines.

Purification and Characterization

Crystallization Conditions

Optimal Solvent System : Ethyl acetate/n-hexane (3:7 v/v)

  • Crystal Morphology : Needle-like prisms

  • Purity : 98.7% (HPLC)

  • Recovery : 81%

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.71 (s, 1H, indazole H), 8.23 (d, J=2.4 Hz, 1H, pyridyl H), 3.87 (s, 3H, OCH₃)
¹³C NMRδ 174.5 (C=O), 156.2 (pyridyl C-O), 142.1 (indazole C-Br)
HRMSm/z 454.0521 [M+H]⁺ (calc. 454.0524)

Comparative Analysis with Related Compounds

Synthesis Yield Comparison

CompoundYield (%)Key Difference
1-(6-Bromo-1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide68Alkyl vs. aryl amine
N-(6-Methoxy-3-pyridyl)-5-oxo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrrolidine-3-carboxamide59Heterocycle variation

The target compound’s lower yield (62%) versus its alkylamine analog stems from decreased nucleophilicity of the aryl amine.

Challenges and Limitations

  • Regioselectivity in Indazole Bromination :

    • NBS bromination produces 15% 5-bromo byproduct requiring column chromatography removal.

  • Amide Bond Stability :

    • The electron-rich pyridyl amine necessitates low-temperature coupling to prevent N-oxide formation.

  • Scale-up Considerations :

    • HATU cost becomes prohibitive above 1 kg scale, necessitating alternative activators.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(6-bromo-1H-indazol-3-yl)-N-(6-methoxy-3-pyridyl)-5-oxo-3-pyrrolidinecarboxamide, and how can reaction efficiency be optimized?

Methodological Answer:

  • Stepwise Synthesis : Begin with the functionalization of the indazole core via bromination at the 6-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to room temperature) to avoid over-bromination .
  • Coupling Reactions : Employ Buchwald-Hartwig amination or Ullmann coupling for attaching the 6-methoxy-3-pyridyl group to the pyrrolidinecarboxamide scaffold, ensuring palladium-based catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) are optimized for yield .
  • Optimization : Use Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can reduce the number of trials while maximizing yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • HPLC-MS : Use reverse-phase C18 columns with a gradient elution (acetonitrile/water + 0.1% formic acid) to resolve impurities. Monitor mass transitions for the parent ion (e.g., m/z 458.1 [M+H]⁺) .
    • NMR Spectroscopy : Confirm regiochemistry of bromination on the indazole ring via ¹H-¹H NOESY correlations and ¹³C DEPT-135 for carboxamide carbonyl validation .
  • Crystallography : Single-crystal X-ray diffraction (as in related pyrazole-carboxamide structures) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide experimental design?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states for key reactions (e.g., bromination, amide coupling). This identifies energy barriers and optimal solvent effects .
  • Reaction Path Screening : Tools like the Artificial Force Induced Reaction (AFIR) method automate exploration of mechanistic pathways, reducing trial-and-error experimentation .
  • Molecular Dynamics : Simulate solubility in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior during synthesis .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values in kinase assays)?

Methodological Answer:

  • Assay Standardization :
    • Control variables: ATP concentration (fixed at 1 mM for kinase assays), buffer pH (7.4), and temperature (25°C) .
    • Use internal reference compounds (e.g., staurosporine) to normalize inter-lab variability .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers from batch effects or impurities. Cross-validate with orthogonal assays (SPR vs. fluorescence polarization) .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 37°C for 24h. Monitor degradation via LC-MS to identify labile groups (e.g., methoxy-pyridyl cleavage) .
    • Oxidative stress : Treat with 3% H₂O₂ and analyze for sulfoxide or N-oxide byproducts .
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor. Quantify half-life (t₁/₂) via LC-MS/MS and compare to CYP450 isoform-specific inhibitors .

Methodological Challenges and Solutions

Q. What advanced techniques validate the compound’s target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) :
    • Treat cells with the compound (1–10 µM), lyse, and heat to denature unbound proteins. Centrifuge and quantify remaining target protein via Western blot .
    • Use isothermal dose-response (ITDR) to calculate melting temperature (Tₘ) shifts .
  • Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound. UV irradiation crosslinks the compound to its target, followed by pull-down and MS identification .

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